molecular formula C17H11FN2O7 B584222 1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol CAS No. 1346599-32-3

1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol

Cat. No. B584222
M. Wt: 378.305
InChI Key: PSAPRZKMYHUOSK-LNFUJOGGSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reagents and conditions that cause the compound to react, as well as the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Photoconductivity in Polymers

  • Polymer Photoconductivity : Research on derivatives of poly[1-(p-methoxyphenyl)penta-1,3-diyn-5-ol] and poly[1-(p-N,N-dimethylaminophenyl)penta-1,3-diyn-5-ol], which incorporate 3,5-dinitrobenzoate groups, has demonstrated high photoconductivity. This is attributed to the conjugated main chain and electron-donating and accepting side chains, suggesting potential applications in photoconductive materials (S. Shim et al., 2000).

Fluorescent Sensors for Metal Ions

  • Fluorescent Sensing of Metal Ions : A study on a new o-aminophenol-based fluorogenic chemosensor exhibits high selectivity and sensitivity toward Al³⁺ ions, highlighting its potential use in detecting metal ions in environmental and biological contexts (Xingpei Ye et al., 2014).

Supramolecular Polymers as Sensors

  • Supramolecular Polymers for Nitroaromatic Detection : π-Electron rich fluorescent supramolecular polymers synthesized incorporating 2-methyl-3-butyn-2-ol groups have shown efficacy as selective fluorescent sensors for the detection of electron-deficient nitroaromatics. This has implications for security and environmental monitoring (S. Shanmugaraju et al., 2013).

Hydrogen Bonding in Co-crystals

  • Hydrogen Bonding in Co-crystalline Adducts : The study of co-crystalline adducts of 3,5-dinitrobenzoic acid with other compounds has revealed intricate hydrogen-bonded and π–π-bonded structures. This research can contribute to the development of novel materials with specific molecular interactions (Graham Smith & D. Lynch, 2014).

Fluorescent Molecular Rotors

  • Fluorescent Molecular Rotors for Bioimaging : The design and synthesis of fluorescent molecular rotors derived from Schiff bases containing organoboron compounds have been explored for their potential in viscosity measurement, reversible thermochromism, cytotoxicity evaluation, and bioimaging cells (Marisol Ibarra-Rodrı Guez et al., 2017).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.


Future Directions

This involves speculating on potential future research directions, such as new synthetic methods, applications, or theoretical studies.


Please consult with a chemical professional or refer to specific chemical databases for more detailed and accurate information. Always follow safety guidelines when handling chemicals.


properties

CAS RN

1346599-32-3

Product Name

1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol

Molecular Formula

C17H11FN2O7

Molecular Weight

378.305

IUPAC Name

1-(2,3,5,6-tetradeuterio-4-fluorophenoxy)but-3-yn-2-yl 3,5-dinitrobenzoate

InChI

InChI=1S/C17H11FN2O7/c1-2-15(10-26-16-5-3-12(18)4-6-16)27-17(21)11-7-13(19(22)23)9-14(8-11)20(24)25/h1,3-9,15H,10H2/i3D,4D,5D,6D

InChI Key

PSAPRZKMYHUOSK-LNFUJOGGSA-N

SMILES

C#CC(COC1=CC=C(C=C1)F)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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